molecular formula C14H12Cl2N2O2S B2578515 N'1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide CAS No. 218144-98-0

N'1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide

Cat. No.: B2578515
CAS No.: 218144-98-0
M. Wt: 343.22
InChI Key: LODJNFODNVTBNJ-RQZCQDPDSA-N
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Description

N'1-(3,4-Dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide is a Schiff base hydrazide derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with 3,4-dichlorobenzaldehyde. The compound features a sulfonamide group (-SO₂NH₂) and a dichlorinated benzylidene moiety, which confer unique physicochemical and biological properties. Its structure is characterized by X-ray crystallography (where available) and spectroscopic methods such as $ ^1H $-NMR, $ ^{13}C $-NMR, and HR-MS .

Properties

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODJNFODNVTBNJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

3,4-dichlorobenzaldehyde+4-methylbenzenesulfonohydrazideN’1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide\text{3,4-dichlorobenzaldehyde} + \text{4-methylbenzenesulfonohydrazide} \rightarrow \text{N'1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide} 3,4-dichlorobenzaldehyde+4-methylbenzenesulfonohydrazide→N’1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of N’1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.

    Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, N’1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N’1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Enzyme Inhibition

  • Monoamine Oxidase (MAO) and β-Secretase: Benzylidene-sulfonohydrazides demonstrate MAO-B inhibitory activity (IC₅₀ ~1–10 µM), with 3,4-dichloro substitution enhancing potency over non-halogenated analogues . The sulfonamide group may improve selectivity compared to carbothioamides .
  • Anticancer Activity: N'-(3,4-Dichlorobenzylidene)-5-oxo-pyrrolidine-3-carbohydrazide reduces IGR39 melanoma cell viability by 60–70% at 10 µM, suggesting the dichlorobenzylidene motif is critical for cytotoxicity .

Antioxidant Activity

  • Hydrazides with electron-withdrawing groups (e.g., -Cl, -SO₂) exhibit moderate antioxidant capacity. N'-(3,4-Dichlorobenzylidene)-4-hydroxybenzohydrazide shows 1.2× higher FRAP activity than protocatechuic acid, attributed to the phenolic -OH group .

Structural Influence on Bioactivity

  • Electron-Withdrawing Substituents : The 3,4-Cl₂ group increases electrophilicity, enhancing interactions with enzyme active sites (e.g., MAO-B) .
  • Sulfonamide vs.
  • Crystallographic Insights : N'-(3,4-Dichlorobenzylidene)-4-hydroxybenzohydrazide forms a planar structure stabilized by N-H⋯O and C-H⋯Cl interactions, which may enhance bioactivity by improving membrane permeability .

Biological Activity

N'1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and research findings from various studies.

Chemical Formula and Structure

  • IUPAC Name : this compound
  • Molecular Formula : C14H12Cl2N2O2S
  • Molecular Weight : 343.23 g/mol

The compound features a sulfonohydrazide moiety which is known for its ability to form stable complexes with various biological targets.

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, Schiff base derivatives have demonstrated antibacterial and antifungal properties against various pathogens.

Compound Activity Pathogen Tested
Compound AAntibacterialStaphylococcus aureus
Compound BAntifungalCandida albicans
Compound CAntiviralInfluenza virus

These findings suggest that the sulfonohydrazide structure may enhance the biological efficacy of the compounds through interactions with microbial enzymes or cell membranes .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial properties, some studies have reported anti-inflammatory and analgesic effects associated with sulfonohydrazides. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of pain pathways.

  • Case Study : A study on a related sulfonohydrazone compound indicated a reduction in inflammation markers in animal models of arthritis. The compound was administered at varying doses, demonstrating dose-dependent effects on inflammation .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : Interaction with lipid membranes could lead to increased permeability and cell lysis.

Synthesis Route

The synthesis typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 4-methylbenzene-1-sulfonohydrazide under acidic conditions. The reaction can be monitored using thin-layer chromatography (TLC) to confirm product formation.

Characterization Techniques

Characterization of the synthesized compound is performed using:

  • FT-IR Spectroscopy : To identify functional groups.
  • NMR Spectroscopy : For structural confirmation.
  • Mass Spectrometry : To determine molecular weight and purity.

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